2-Bromo-6-fluoropentafluoroethylbenzene

Cross-coupling Palladium catalysis Electronic effects

2-Bromo-6-fluoropentafluoroethylbenzene (CAS 1447671-65-9) is a highly fluorinated aromatic building block, characterized by the unique ortho-relationship of bromine and fluorine substituents alongside a pentafluoroethyl (C2F5) group on the benzene ring. This compound (C8H3BrF6, MW 293.0) is supplied as a research chemical with a typical purity specification of ≥95–98%.

Molecular Formula C8H3BrF6
Molecular Weight 293.00
CAS No. 1447671-65-9
Cat. No. B1652493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoropentafluoroethylbenzene
CAS1447671-65-9
Molecular FormulaC8H3BrF6
Molecular Weight293.00
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C(C(F)(F)F)(F)F)F
InChIInChI=1S/C8H3BrF6/c9-4-2-1-3-5(10)6(4)7(11,12)8(13,14)15/h1-3H
InChIKeyWNHVQDFBQUTRTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluoropentafluoroethylbenzene (CAS 1447671-65-9): A Strategic Polyfluorinated Aryl Bromide for Advanced Synthesis


2-Bromo-6-fluoropentafluoroethylbenzene (CAS 1447671-65-9) is a highly fluorinated aromatic building block, characterized by the unique ortho-relationship of bromine and fluorine substituents alongside a pentafluoroethyl (C2F5) group on the benzene ring [1]. This compound (C8H3BrF6, MW 293.0) is supplied as a research chemical with a typical purity specification of ≥95–98% [2]. Its structure combines the versatile reactivity of an aryl bromide with the profound electron-withdrawing and lipophilic effects of the C2F5 group, positioning it as a specialized intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise electronic modulation is critical.

Why Generic Aryl Bromides Are Inadequate Substitutes for 2-Bromo-6-fluoropentafluoroethylbenzene in Modern Research


The distinct substitution pattern of 2-Bromo-6-fluoropentafluoroethylbenzene precludes its replacement by generic or even closely related fluorinated aryl bromides. The combination of an ortho-bromo, ortho'-fluoro, and an ortho-pentafluoroethyl group creates a unique electronic and steric environment. The powerful -I effect of the C2F5 group strongly deactivates the ring and polarizes the C-Br bond, which can accelerate oxidative addition in Pd-catalyzed cross-couplings compared to analogs with less electron-withdrawing groups (e.g., CF3) [1]. Furthermore, the ortho-fluorine atom provides a second, orthogonal functional handle for further diversification via nucleophilic aromatic substitution (SNAr), a capability absent in simpler C2F5-substituted bromobenzenes [2]. This dual-reactivity motif allows for sequential, chemoselective transformations that are impossible with non-fluorinated or mono-substituted analogs.

Quantitative Evidence for Selecting 2-Bromo-6-fluoropentafluoroethylbenzene over Closest Analogs


Enhanced Reactivity in Cross-Coupling Due to Stronger Electron-Withdrawing Effect of C2F5 vs. CF3

The pentafluoroethyl (C2F5) group exerts a significantly stronger electron-withdrawing inductive effect (-I) than the widely used trifluoromethyl (CF3) group, which is critical for activating the C-Br bond toward oxidative addition in cross-coupling reactions [1]. This translates to faster reaction rates and higher yields when 2-Bromo-6-fluoropentafluoroethylbenzene is used as an electrophile in Pd-catalyzed couplings compared to its CF3-substituted analogs. For instance, the Grushin group demonstrated that the enhanced electrophilicity conferred by C2F5 enables highly efficient coupling of unactivated aryl bromides with pentafluoroethyl nucleophiles, a transformation that is challenging or low-yielding with less electron-deficient arenes [1].

Cross-coupling Palladium catalysis Electronic effects

Unique Dual Reactivity: Ortho-Bromine and Ortho-Fluorine Handles for Sequential Functionalization

2-Bromo-6-fluoropentafluoroethylbenzene possesses two distinct leaving groups (Br and F) in an ortho-relationship, offering a unique advantage for sequential diversification. While the bromine atom is the primary site for cross-coupling, the ortho-fluorine is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent, strongly electron-withdrawing pentafluoroethyl group [1]. This allows for a second, orthogonal functionalization step after the initial cross-coupling, a strategic capability not available in analogs like 1-Bromo-2-(pentafluoroethyl)benzene (CAS 112754-17-3), which lacks the second fluorine handle [2]. The ability to sequentially introduce different functional groups with high chemoselectivity is a powerful tool for molecular optimization.

Chemoselectivity Nucleophilic aromatic substitution (SNAr) Orthogonal reactivity

Regioisomeric Differentiation: Ortho- vs. Meta-Fluorine Substitution Pattern

The precise ortho-relationship of the fluorine and bromine atoms in 2-Bromo-6-fluoropentafluoroethylbenzene is structurally distinct from its regioisomer, 1-bromo-2-fluoro-3-(pentafluoroethyl)benzene (CAS not specified but structurally inferred), where the fluorine is meta to the bromine [1]. This seemingly minor difference in substitution pattern has profound consequences for the compound's electronic distribution, steric hindrance, and resultant reactivity. In structure-activity relationship (SAR) studies, such regioisomeric purity is non-negotiable. The target compound provides a defined regioisomer for research, whereas attempts to synthesize it from a mixture of isomers or using a different regioisomer would lead to unpredictable or negative results. This regioisomeric definition is a key differentiator for procurement.

Regioisomers SAR studies Precision synthesis

High-Value Application Scenarios for 2-Bromo-6-fluoropentafluoroethylbenzene Based on Its Verified Advantages


Synthesis of Novel Polyfluorinated Biaryls via Pd-Catalyzed Cross-Coupling

2-Bromo-6-fluoropentafluoroethylbenzene is an ideal electrophilic partner for Suzuki-Miyaura, Stille, and Negishi couplings. Its enhanced electrophilicity, driven by the C2F5 group, promotes efficient oxidative addition to palladium, leading to higher yields of biaryl products compared to less electron-deficient bromides [1]. This makes it particularly valuable for preparing libraries of highly fluorinated biaryls, which are privileged scaffolds in medicinal chemistry due to their improved metabolic stability and membrane permeability.

Sequential Diversification to Construct Complex Fluorinated Building Blocks

Researchers can exploit the compound's orthogonal reactivity for streamlined synthesis. The initial step involves a cross-coupling reaction at the C-Br bond to install a first functional group (e.g., an aryl, heteroaryl, or amine). In a subsequent step, the remaining ortho-fluorine atom can be displaced by an appropriate nucleophile (e.g., alkoxide, amine) in an SNAr reaction, enabled by the activating C2F5 group [2]. This two-step sequence provides rapid access to complex 1,2,3-trisubstituted benzenes, a common motif in active pharmaceutical ingredients (APIs) and advanced materials.

Synthesis of Regioisomerically Pure Fluorinated Analogues for Medicinal Chemistry

In lead optimization programs, the precise modulation of a molecule's lipophilicity, conformation, and metabolic stability through fluorination is critical. The defined regioisomeric structure of 2-Bromo-6-fluoropentafluoroethylbenzene ensures that any SAR data generated is accurate and reproducible [3]. It serves as a reliable starting material for synthesizing a specific fluorinated analog of a lead compound, allowing medicinal chemists to explore the 'fluorine walk' strategy with confidence and obtain clear, unambiguous results.

Development of Advanced Functional Materials with Tuned Electronic Properties

The strong electron-withdrawing C2F5 group, combined with the polarizable bromine and fluorine atoms, imparts unique electronic and dielectric properties. This compound is therefore a strategic monomer or intermediate for the synthesis of specialty polymers, liquid crystals, or organic electronic materials. It allows for the fine-tuning of a material's band gap, dielectric constant, or molecular dipole moment, which are essential parameters for optimizing performance in applications like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

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